molecular formula C18H28BrClN2O5 B2632777 Ethyl 4-(3-(2-(2-bromophenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1217056-35-3

Ethyl 4-(3-(2-(2-bromophenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2632777
CAS No.: 1217056-35-3
M. Wt: 467.79
InChI Key: OPYSQUZFNXFOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-(2-(2-bromophenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H28BrClN2O5 and its molecular weight is 467.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Synthesis of Piperazine Derivatives : The compound has structural similarities with piperazine derivatives, which have been synthesized for various applications, including the synthesis of spiro compounds and their reaction with N-bromosuccinimide to yield spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives. These reactions are crucial for the development of new chemical entities with potential biological activities (Shin et al., 1983).

  • Crystal Structure Analysis : Crystal and molecular structure studies of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, highlight the importance of structural analysis in understanding the properties of these chemicals, which could inform the applications of the compound (Kaur et al., 2012).

Biological Activity and Potential Therapeutic Applications

  • Antimycobacterial Activity : Research on xanthone derivatives, including compounds with structural features similar to the target compound, has shown significant antimycobacterial activity. These studies suggest potential applications in the development of new treatments for tuberculosis (Szkaradek et al., 2008).

  • Dopamine Transporter Affinity : Studies on piperazine derivatives with modifications at specific positions have demonstrated affinity for the dopamine transporter, indicating potential therapeutic applications in the treatment of disorders related to dopamine dysregulation, such as cocaine addiction (Hsin et al., 2003).

  • Serotonin Reuptake Inhibition : The synthesis and evaluation of piperazine derivatives as serotonin-selective reuptake inhibitors highlight the potential for applications in the treatment of depression and related disorders. The structural features of these compounds, including the bromophenoxyethoxy and hydroxypropyl groups, play a critical role in their biological activity (Dorsey et al., 2004).

Properties

IUPAC Name

ethyl 4-[3-[2-(2-bromophenoxy)ethoxy]-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O5.ClH/c1-2-25-18(23)21-9-7-20(8-10-21)13-15(22)14-24-11-12-26-17-6-4-3-5-16(17)19;/h3-6,15,22H,2,7-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYSQUZFNXFOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COCCOC2=CC=CC=C2Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.